molecular formula C15H8F6O B1327955 1,3-Bis(3,4,5-trifluorophenyl)propan-1-one CAS No. 898778-68-2

1,3-Bis(3,4,5-trifluorophenyl)propan-1-one

Cat. No.: B1327955
CAS No.: 898778-68-2
M. Wt: 318.21 g/mol
InChI Key: MZPRDHGUZOIFEE-UHFFFAOYSA-N
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Description

“1,3-Bis(3,4,5-trifluorophenyl)propan-1-one” is a chemical compound with the molecular formula C15H8F6O . It has an average mass of 318.214 Da and a monoisotopic mass of 318.047943 Da .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 31 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aliphatic) .

Scientific Research Applications

Catalyst Development

1,3-Bis(3,4,5-trifluorophenyl)propan-1-one and its derivatives have been investigated in the development of catalysts. For instance, nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, which include derivatives of this compound, have been synthesized and found to be efficient catalysts in producing flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).

Material Synthesis

This compound has also been used in the synthesis of new materials. For example, it has been involved in the synthesis of new fluorine-containing polyethers. These polyethers demonstrate properties like solubility, hydrophobicity, and low dielectric constants, and exhibit moderate thermal stability (Fitch et al., 2003).

Polymer Development

Additionally, this compound is a key component in the development of various polymers. For instance, it has been used in the synthesis of monomers for adhesive polymers, particularly those with improved hydrolytic stability and adhesive properties (Moszner et al., 2006).

Electrophile Coupling

In organic chemistry, this compound has found application in electrophile coupling processes. The synthesis of highly substituted 1,3-dienes from the coupling of vinyl bromides with vinyl triflates, using a combination of nickel and palladium catalysts that include derivatives of this compound, is a notable example (Olivares & Weix, 2018).

Co-Crystallization Studies

This compound has also been used in co-crystallization studies to understand molecular conformations and tautomerism. For example, perfluorophenyl-substituted compounds including this compound derivatives have been studied for their solid-state structures and solvent-dependent absorption spectra (Kusakawa et al., 2019).

Bioremediation Research

In the field of environmental science, derivatives of this compound have been explored for their potential in bioremediation. For instance, the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system has been studied, indicating potential applications in environmental pollutant degradation (Chhaya & Gupte, 2013).

Properties

IUPAC Name

1,3-bis(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O/c16-9-3-7(4-10(17)14(9)20)1-2-13(22)8-5-11(18)15(21)12(19)6-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPRDHGUZOIFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645037
Record name 1,3-Bis(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-68-2
Record name 1-Propanone, 1,3-bis(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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